Cyclooct-1-ene-1-carbaldehyde
Description
Cyclooct-1-ene-1-carbaldehyde is a cyclic aldehyde featuring an eight-membered ring with a conjugated double bond and a formyl group at position 1. This compound is of interest in organic synthesis due to its strained ring system and reactivity, which enables applications in cycloaddition reactions and as a precursor for chiral ligands or pharmaceuticals.
Properties
CAS No. |
62097-74-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
cyclooctene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2 |
InChI Key |
TZBOAAPYTXFCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CCC1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of cyclooct-1-ene-1-carbaldehyde with structurally analogous compounds is hindered by the absence of relevant data in the provided sources. Below is a hypothetical framework for such a comparison, based on general organic chemistry principles and inferred structural similarities:
Table 1: Structural and Reactivity Comparison of Cycloalkene Carbaldehydes
| Compound Name | Ring Size | Double Bond Position | Functional Group | Reactivity Notes |
|---|---|---|---|---|
| This compound | 8-membered | 1 | Aldehyde | High ring strain; prone to ring-opening reactions |
| Cyclohex-1-ene-1-carbaldehyde | 6-membered | 1 | Aldehyde | Lower strain; stable in Diels-Alder reactions |
| Cyclopent-1-ene-1-carbaldehyde | 5-membered | 1 | Aldehyde | Moderate strain; versatile in asymmetric catalysis |
Key Findings:
Ring Strain : this compound’s eight-membered ring introduces significant strain compared to smaller cycloalkene analogs, enhancing its reactivity in ring-opening or rearrangement reactions.
Electrophilicity : The aldehyde group’s electrophilicity is amplified in larger rings due to reduced conjugation stability, making this compound more reactive toward nucleophiles than cyclohexene derivatives.
Synthetic Utility : Smaller analogs like cyclohex-1-ene-1-carbaldehyde are more commonly used in Diels-Alder reactions, while cyclooctene derivatives may favor photochemical or transition-metal-catalyzed transformations.
Limitations of Provided Evidence
The evidence supplied focuses on unrelated compounds (e.g., cyclohexanecarboxylic acid derivatives and cycloalkanes) and lacks data on this compound or its structural analogs . For instance:
- : Details a cyclohexanecarboxylic acid with amino and hydroxy substituents (CAS 197247-91-9), which differs in functional groups and ring saturation .
- : Lists cyclohexane (CAS 294-62-2) and cyclododecane, which are fully saturated and lack aldehyde groups .
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